molecular formula C14H11ClN4 B3882798 4-chlorobenzaldehyde 1H-benzimidazol-2-ylhydrazone

4-chlorobenzaldehyde 1H-benzimidazol-2-ylhydrazone

Cat. No.: B3882798
M. Wt: 270.72 g/mol
InChI Key: VNPZBFQBRDXABT-SXGWCWSVSA-N
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Description

4-chlorobenzaldehyde 1H-benzimidazol-2-ylhydrazone is a chemical compound with the molecular formula C14H11ClN4 .


Synthesis Analysis

4-Chlorobenzaldehyde, a precursor to this compound, can be produced by the oxidation of 4-chlorobenzyl alcohol . It can further react with other compounds to form different products .


Molecular Structure Analysis

The molecular structure of 4-chlorobenzaldehyde, a component of the compound , is available as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

4-Chlorobenzaldehyde can undergo various reactions. For instance, it can be further oxidized to 4-chlorobenzoic acid . It can also react with malononitrile to form 4-chlorobenzylidenylmalononitrile .

Safety and Hazards

4-Chlorobenzaldehyde, a component of the compound , is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . It is also toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-11-7-5-10(6-8-11)9-16-19-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H2,17,18,19)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPZBFQBRDXABT-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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